1,2-Dichloropentane

Description

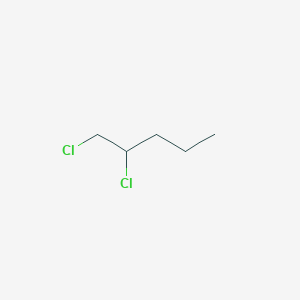

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLBPDUKNRCHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870901 | |

| Record name | 1,2-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-33-5 | |

| Record name | 1,2-Dichloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichloropentane (CAS No. 1674-33-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloropentane, a halogenated hydrocarbon with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, outlines established and potential synthetic methodologies with detailed experimental protocols, and discusses its known applications, particularly as a precursor in the synthesis of complex molecules. Safety and handling information is also provided to ensure its proper use in a laboratory setting. All quantitative data is presented in structured tables for ease of reference, and key reaction mechanisms and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's chemistry.

Introduction

This compound (CAS No. 1674-33-5) is a vicinal dihalide that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring two chlorine atoms on adjacent carbons, allows for a variety of chemical transformations, making it a valuable building block for the introduction of functional groups and the construction of more complex molecular architectures. This guide aims to provide researchers and professionals in drug development and related fields with a thorough understanding of this compound's properties, synthesis, and reactivity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1674-33-5 | [2][3] |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3] |

| Molecular Weight | 141.04 g/mol | [3] |

| Appearance | Colorless liquid | [No specific citation] |

| Boiling Point | 148.3 °C at 760 mmHg | [No specific citation] |

| Melting Point | -75.05 °C (estimate) | [No specific citation] |

| Density | 1.0767 g/cm³ at 25 °C | [No specific citation] |

| Refractive Index | 1.4448 | [4] |

| Flash Point | 42.4 °C | [4] |

| Vapor Pressure | 8.33 mmHg at 25 °C | [4] |

| Solubility | Insoluble in water | [No specific citation] |

| LogP (Octanol/Water Partition Coefficient) | 2.7 | [No specific citation] |

Synthesis of this compound

There are two primary synthetic routes to this compound: the electrophilic addition of chlorine to 1-pentene (B89616) and the free-radical chlorination of pentane (B18724).

Electrophilic Addition of Chlorine to 1-Pentene

This method is a classic example of halogenation of an alkene and is generally the preferred laboratory method for the synthesis of vicinal dichlorides due to its high selectivity.[1] The reaction proceeds through a cyclic chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms.[5][6]

This protocol is a representative procedure for the chlorination of an alkene and is adapted from general methods for the synthesis of vicinal dichlorides.[7]

Materials:

-

1-Pentene

-

Chlorine gas (Cl₂) or a suitable source of electrophilic chlorine such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

An inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a fume hood, dissolve 1-pentene (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a stirrer and a gas inlet tube.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is typically exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C. The disappearance of the yellow-green color of chlorine indicates its consumption.

-

Alternatively, if using a reagent like sulfuryl chloride, add it dropwise to the cooled solution of 1-pentene.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench any excess chlorine by bubbling nitrogen through the solution or by washing with a dilute solution of sodium thiosulfate.

-

Transfer the reaction mixture to a separatory funnel and wash with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Mechanism of Electrophilic Addition of Chlorine to 1-Pentene.

Free-Radical Chlorination of Pentane

The reaction of pentane with chlorine in the presence of UV light or heat proceeds via a free-radical chain mechanism.[8][9][10] This method is less selective than electrophilic addition and typically yields a mixture of monochlorinated isomers (1-chloropentane, 2-chloropentane, and 3-chloropentane) as well as polychlorinated products.[11][12] Therefore, it is generally not a preferred method for the specific synthesis of this compound in a laboratory setting, though it is used industrially for the production of chlorinated alkanes.

This protocol is a representative procedure for the free-radical chlorination of an alkane.[13][14]

Materials:

-

Pentane

-

Chlorine gas (Cl₂)

-

A reaction vessel equipped with a UV lamp or a heating source

-

Gas inlet tube

-

Reflux condenser

-

Stirring apparatus

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Place pentane in the reaction vessel equipped with a stirrer, reflux condenser, and gas inlet tube.

-

Initiate the reaction by either heating the pentane to reflux or irradiating it with a UV lamp.

-

Slowly introduce chlorine gas into the reaction vessel.

-

The reaction is a chain reaction and will proceed as long as both reactants and the initiation source are present.

-

The reaction will produce a mixture of chlorinated pentanes. The product distribution can be analyzed by GC.

-

Due to the formation of multiple products, the isolation of pure this compound from this reaction mixture is challenging and requires careful fractional distillation.

References

- 1. Vicinal dihalide | chemical compound | Britannica [britannica.com]

- 2. Pentane, 1,2-dichloro- [webbook.nist.gov]

- 3. This compound | C5H10Cl2 | CID 15481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. quora.com [quora.com]

- 12. pearson.com [pearson.com]

- 13. savemyexams.com [savemyexams.com]

- 14. Free radical reaction of alkanes with bromine chlorine conditions products uses mechanisms bromination chlorination of alkanes advanced A level organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical Properties of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,2-Dichloropentane, a chlorinated hydrocarbon of interest in various chemical and research applications. The information is presented to be a valuable resource for laboratory work, safety assessments, and further scientific investigation.

Core Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Formula | C5H10Cl2 | - | [1] |

| Molecular Weight | 141.04 | g/mol | [1][2] |

| Boiling Point | 148.25 - 149 | °C | At 760 mmHg[1][3][4] |

| Melting Point | -75.05 | °C | Estimated value[1][3] |

| Density | 1.0735 - 1.0767 | g/cm³ | At 25 °C[1] |

| Refractive Index | 1.4448 | - | [1][3] |

| Flash Point | 42.4 | °C | [1][3] |

| Vapor Pressure | 8.33 | mmHg | At 25 °C[1][3] |

| Solubility in Water | 2.86 x 10⁻² | mass fraction | At 25 °C[5] |

| Appearance | Clear colorless to yellow liquid | - |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are outlined below. These protocols are standard laboratory procedures and can be adapted based on available equipment and specific experimental requirements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro-reflux method.[6]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring bar (optional, for even heating)

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the test tube.[6]

-

The capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[7]

-

Heating is continued until a rapid and continuous stream of bubbles is observed, indicating that the vapor of the liquid is escaping.[7]

-

The heating is then discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[7][8]

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or, more simply, by measuring the mass and volume of a sample.[9]

Apparatus:

-

Graduated cylinder or volumetric flask

-

Analytical balance

Procedure:

-

An empty, dry graduated cylinder is weighed on an analytical balance to determine its mass.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then reweighed.

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its volume.[9][10]

-

For higher precision, this measurement should be repeated multiple times, and the average value should be reported.[10]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and can be measured using a refractometer.[11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for precise measurements)

-

Dropper or pipette

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the surface of the prism using a dropper.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

-

For accurate results, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected. The following diagram illustrates some of these fundamental relationships for this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C5H10Cl2 | CID 15481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [stenutz.eu]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Weight of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1,2-Dichloropentane, a compound of interest in various chemical and pharmaceutical research fields. The following sections present the molecular formula, a comprehensive calculation of its molecular weight, and a visual representation of its chemical structure.

Molecular Composition and Weight

The molecular formula for this compound is C₅H₁₀Cl₂.[1][2][3][4] Its molecular weight is a fundamental property, essential for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development. The experimentally determined and computationally verified molecular weight is approximately 141.04 g/mol .[2][5]

Detailed Atomic Contribution to Molecular Weight

The total molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The table below details the contribution of each element.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Total | 141.041 |

Molecular Structure

The arrangement of atoms and bonds in this compound is crucial for understanding its chemical reactivity and interactions with biological systems. The following diagram illustrates the structural formula of the molecule.

Caption: Molecular structure of this compound.

This guide provides foundational information regarding the molecular weight of this compound. Accurate determination of this property is a critical first step in any research or development endeavor involving this compound.

References

An In-depth Technical Guide to 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1,2-dichloropentane, along with detailed, illustrative experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a chlorinated hydrocarbon with the molecular formula C₅H₁₀Cl₂.[1][2][3][4][5] The structure consists of a five-carbon pentane (B18724) chain with two chlorine atoms attached to the first and second carbon atoms.

-

IUPAC Name: this compound[1]

-

SMILES: CCCC(CCl)Cl[1]

-

InChI: InChI=1S/C5H10Cl2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 141.04 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 148.3 °C | [2] |

| Melting Point | -75.05 °C (estimated) | [2] |

| Density | 1.0767 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.4448 | [2] |

| Vapor Pressure | 8.33 mmHg at 25°C | [2] |

| Flash Point | 42.4 °C | [2] |

| Solubility | Insoluble in water |

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from 1-Pentene (B89616)

This protocol describes the synthesis of this compound via the chlorination of 1-pentene.

Materials:

-

1-Pentene (C₅H₁₀)

-

Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)

-

Inert solvent (e.g., dichloromethane (B109758), CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve 1-pentene in an equal volume of dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas. Alternatively, use a stoichiometric amount of a liquid chlorinating agent like sulfuryl chloride, adding it dropwise.

-

Once the reaction is complete (as indicated by the persistence of the chlorine color or by TLC/GC analysis), stop the addition of the chlorinating agent.

-

Allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any excess acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Characterization Techniques

Objective: To confirm the structure of this compound by ¹H and ¹³C NMR.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS)

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ containing TMS as an internal standard.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. Expected signals will be complex due to spin-spin coupling, but should integrate to the correct proton ratios.

-

Acquire the ¹³C NMR spectrum. Five distinct signals are expected, corresponding to the five non-equivalent carbon atoms in the molecule.

Objective: To assess the purity of the synthesized this compound and confirm its molecular weight.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Appropriate GC column (e.g., a non-polar capillary column)

-

Helium carrier gas

-

Sample vials

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The GC will separate the components of the sample, and the mass spectrometer will detect and fragment the eluted compounds.

-

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (140.0160 g/mol for the most common isotopes) and characteristic fragmentation patterns.

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl or KBr) or a liquid sample cell

Procedure:

-

Place a drop of the purified this compound between two salt plates to create a thin film.

-

Alternatively, fill a liquid sample cell with the sample.

-

Place the sample in the FTIR spectrometer and acquire the spectrum.

-

Expected characteristic absorption bands include C-H stretching and bending vibrations, and C-Cl stretching vibrations.

Visualizations

Caption: Synthesis of this compound from 1-Pentene.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Applications

This compound can be used as a solvent and as an intermediate in organic synthesis. For instance, it is a useful research chemical in site-selective aliphatic C-H chlorination.[2]

This guide provides foundational information and illustrative protocols for working with this compound. Researchers should always consult primary literature and safety data sheets for the most detailed and up-to-date information.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2-dichloropentane, a compound of interest in organic synthesis and as a potential intermediate in pharmaceutical development. This document details the core chemical reactions, experimental methodologies, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: Electrophilic Addition of Chlorine to 1-Pentene (B89616)

The principal and most direct method for the synthesis of this compound is the electrophilic addition of molecular chlorine (Cl₂) to 1-pentene (CH₂=CHCH₂CH₂CH₃). This reaction is a classic example of alkene halogenation.

The reaction proceeds via a cyclic chloronium ion intermediate, which is formed by the electrophilic attack of chlorine on the double bond of 1-pentene. The subsequent nucleophilic attack by a chloride ion on one of the carbon atoms of the cyclic intermediate leads to the opening of the ring and the formation of the vicinal dihalide. This mechanism results in the anti-addition of the two chlorine atoms to the pentane (B18724) backbone.

Reaction Mechanism Workflow

An In-depth Technical Guide to the Stereoisomers of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichloropentane is a halogenated alkane featuring two chiral centers, giving rise to a rich stereoisomeric landscape. This technical guide provides a comprehensive overview of the four stereoisomers of this compound, detailing their structural relationships, physicochemical properties, and the experimental protocols for their synthesis and separation. A thorough understanding of the distinct properties and behaviors of each stereoisomer is critical for applications in stereoselective synthesis, drug discovery, and materials science, where precise control of molecular geometry is paramount. This document aims to serve as a detailed resource for researchers and professionals working with this compound and its derivatives.

Introduction to the Stereoisomers of this compound

This compound possesses two stereogenic centers at carbon atoms C1 and C2. Consequently, it can exist as a maximum of 22 = 4 stereoisomers. These stereoisomers manifest as two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

The four stereoisomers are:

-

(1R, 2R)-1,2-dichloropentane

-

(1S, 2S)-1,2-dichloropentane

-

(1R, 2S)-1,2-dichloropentane

-

(1S, 2R)-1,2-dichloropentane

The (1R, 2R) and (1S, 2S) isomers form one enantiomeric pair, while the (1R, 2S) and (1S, 2R) isomers constitute the other. These pairs are often referred to using the historical nomenclature of threo and erythro, respectively, which describes the relative configuration of the two chiral centers.

Stereoisomeric Relationships

The stereochemical relationships between the isomers of this compound can be visualized as follows:

Quantitative Data

| Property | (1R,2R)-1,2-Dichloropentane | (1S,2S)-1,2-Dichloropentane | (1R,2S)-1,2-Dichloropentane | (1S,2R)-1,2-Dichloropentane | Reference(s) |

| Molecular Formula | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ | C₅H₁₀Cl₂ | [1] |

| Molecular Weight | 141.04 g/mol | 141.04 g/mol | 141.04 g/mol | 141.04 g/mol | [1] |

| Boiling Point (°C at 760 mmHg) | Data not available | Data not available | Data not available | Data not available | |

| (Boiling Point of mixture) | 148-149 | 148-149 | 148-149 | 148-149 | |

| Density (g/cm³) | Data not available | Data not available | Data not available | Data not available | |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound via Chlorination of Pent-1-ene

The most direct route to this compound is the electrophilic addition of chlorine to pent-1-ene. This reaction typically proceeds through a cyclic chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms. This results in the formation of a racemic mixture of the threo enantiomers, (1R,2R)- and (1S,2S)-1,2-dichloropentane, as the major products. Syn-addition, leading to the erythro diastereomers, can also occur but is generally a minor pathway under standard conditions.

General Protocol:

-

Reaction Setup: A solution of pent-1-ene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) is prepared in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath.

-

Cooling: The solution is cooled to a low temperature, typically 0 °C or below, to control the reactivity of the chlorination reaction.

-

Chlorine Addition: Chlorine gas is bubbled through the stirred solution at a controlled rate. Alternatively, a solution of chlorine in the same solvent can be added dropwise.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic yellow-green color of chlorine.

-

Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess chlorine, followed by washing with water and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The resulting crude product is a mixture of the stereoisomers of this compound, which can be further purified by fractional distillation.

References

Technical Guide: Aqueous Solubility of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of 1,2-dichloropentane, a halogenated alkane. The document summarizes the available quantitative data, details relevant experimental protocols for solubility determination, and presents a logical workflow for such experiments. This guide is intended for use in research, chemical process development, and safety and environmental assessments where the behavior of this compound in aqueous media is of interest.

Introduction to this compound

This compound (CAS No: 1674-33-5) is a chlorinated hydrocarbon with the molecular formula C₅H₁₀Cl₂. As with other haloalkanes, its physical and chemical properties, including its solubility in water, are of significant interest in various scientific and industrial applications. The low polarity of the carbon-chlorine bonds and the overall nonpolar nature of the alkyl chain suggest limited solubility in polar solvents like water.[1][2] The energy required to break the hydrogen bonds between water molecules is not sufficiently compensated by the energy released from the weaker dipole-dipole and dispersion forces formed between this compound and water molecules, resulting in low aqueous solubility.[1][2]

Quantitative Solubility Data

The experimentally determined solubility of this compound in water is limited in the publicly available scientific literature. The most definitive data comes from a single study conducted at 25 °C (298 K).[3] The quantitative data are summarized in the table below.

| Temperature (°C) | Temperature (K) | Mass Fraction (w/w) | Mole Fraction (x) | Solubility ( g/100g H₂O) | Reference |

| 25 | 298 | 2.86 x 10⁻⁴ | 3.65 x 10⁻⁶ | ~0.0286 | [3] |

Note: The solubility in g/100g H₂O is approximated from the mass fraction, assuming the density of the saturated solution is close to that of water.

The lack of extensive data across a range of temperatures prevents a detailed analysis of the temperature dependence of this compound's aqueous solubility.

Experimental Protocols for Solubility Determination

The determination of the aqueous solubility of sparingly soluble organic compounds like this compound requires precise and carefully controlled experimental methods. The "shake-flask" method is a widely recognized and reliable technique for this purpose.[4]

Shake-Flask Method

The shake-flask method is considered a gold standard for determining the thermodynamic solubility of a compound.[4]

Objective: To create a saturated aqueous solution of this compound and measure its concentration.

Materials:

-

This compound (high purity)

-

High-purity water (e.g., distilled, deionized)

-

Glass flasks with stoppers or screw caps

-

Constant-temperature water bath or incubator with a shaker

-

Centrifuge

-

Syringes and filters (e.g., PTFE, for organic solvents)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of water in a sealed glass flask. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The flasks are agitated in a constant-temperature bath for an extended period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the aqueous and organic phases. For fine dispersions, centrifugation can be used to accelerate this process.

-

Sampling: A sample of the aqueous phase is carefully withdrawn, ensuring that no undissolved this compound is included. This is often done using a syringe, and the sample is immediately filtered.

-

Analysis: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography.

The original experiment to determine the solubility of this compound involved mixing known quantities of the compound with a large volume of water and then measuring the volume of the undissolved portion.[3]

Analytical Quantification: Gas Chromatography (GC)

Gas chromatography is a highly effective method for separating and quantifying volatile organic compounds like this compound in aqueous samples.[5]

Principle: A small volume of the aqueous sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase. A detector at the end of the column measures the quantity of each component.

Typical GC Conditions for Haloalkane Analysis:

-

Injector: Split/splitless injector, with a temperature high enough to ensure rapid vaporization of this compound.

-

Column: A capillary column with a nonpolar or medium-polarity stationary phase is typically used for haloalkanes.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Oven Program: The temperature of the oven containing the column is controlled to optimize the separation of the analyte from any impurities.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, or a Flame Ionization Detector (FID) can also be used. A Mass Spectrometer (MS) can provide definitive identification.

-

Quantification: The concentration is determined by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of this compound's aqueous solubility using the shake-flask method followed by GC analysis.

Caption: Workflow for determining the aqueous solubility of this compound.

Conclusion

The aqueous solubility of this compound is low, as is characteristic of haloalkanes. The available experimental data is currently limited to a single temperature. For applications requiring a more comprehensive understanding of its behavior in water, further experimental studies to determine the solubility at various temperatures are recommended. The shake-flask method coupled with gas chromatography provides a robust and reliable approach for obtaining such data. This guide serves as a foundational resource for professionals working with this compound, providing both the known solubility data and a framework for further experimental investigation.

References

Technical Guide: Physicochemical Properties of 1,2-Dichloropentane

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the boiling and melting points of 1,2-Dichloropentane, including comparative data with its isomers. It also outlines standard experimental protocols for the determination of these fundamental physical properties.

Data Presentation: Physical Properties of Dichloropentane (B13834815) Isomers

The physical properties of haloalkanes, such as boiling and melting points, are influenced by factors like molecular weight, intermolecular forces (dipole-dipole interactions and van der Waals forces), and the degree of branching in the carbon chain.[1][2] Generally, for a given alkyl group, the boiling point increases with the atomic mass of the halogen.[1][2][3] Branching tends to lower the boiling point compared to straight-chain isomers due to a smaller surface area, which weakens van der Waals forces.[1][2]

The following table summarizes the available data for this compound and other dichloropentane isomers for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| This compound | 1674-33-5 | C₅H₁₀Cl₂ | 148-149 at 760 mmHg[4][5][6] | -75.05 (estimate)[4][5] |

| 1,5-Dichloropentane | 628-76-2 | C₅H₁₀Cl₂ | 180 at 1013 hPa | -72 (lit.)[7] |

| 2,2-Dichloropentane | 34887-14-4 | C₅H₁₀Cl₂ | 129.9 at 760 mmHg[8] | -75.05 (estimate)[8] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[9]

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For crystalline solids, this is typically a sharp, well-defined temperature range. Impurities tend to depress the melting point and broaden the melting range.[9] A common and reliable method is the capillary tube technique.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[9]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be performed to determine an approximate melting point.[9]

-

Measurement: A second, more careful determination is performed with a new sample. The heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.[9]

-

Observation: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology: Distillation Method

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[10]

-

Apparatus Setup: The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature, observed on the thermometer during the collection of the distillate, is recorded as the boiling point.

-

Pressure Correction: The barometric pressure should be recorded, as the boiling point is pressure-dependent.

Methodology: Capillary Method (Siwoloboff's Method)

This micro-method is useful when only a small amount of the liquid is available.

-

Sample Preparation: A few drops of the liquid are placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., a Thiele tube).

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary.

-

Measurement: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Visualization: Logical Workflow

The following diagram illustrates a standard workflow for the characterization of a purified chemical sample, integrating physical property determination with spectroscopic analysis for comprehensive identification and purity verification.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 3. embibe.com [embibe.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. 1,5-Dichloropentane [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to 1,2-Dichloropentane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of 1,2-dichloropentane (CAS No: 1674-33-5), a halogenated hydrocarbon with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the physicochemical properties, synthesis, and reactivity of this compound. This guide also includes detailed experimental protocols and data presented in a clear, tabular format to facilitate comparison and replication. Furthermore, this document features graphical representations of key reaction pathways and experimental workflows, rendered using the DOT language, to provide an intuitive understanding of the underlying chemical processes.

Introduction

This compound is a chlorinated derivative of pentane (B18724). Its structure, featuring two chlorine atoms on adjacent carbons, makes it a versatile intermediate in a variety of chemical transformations. The location of the chlorine atoms allows for a range of reactions, including dehydrochlorination to form alkenes and substitution reactions to introduce other functional groups. While not as commonly used as some other chlorinated alkanes, its specific reactivity profile makes it a valuable tool in certain synthetic applications. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. This data is essential for its handling, purification, and characterization.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3][4] |

| CAS Number | 1674-33-5 | [2][3][4][5] |

| Molecular Formula | C5H10Cl2 | [5][6] |

| Molecular Weight | 141.04 g/mol | [5][6] |

| Boiling Point | 149 °C at 760 mmHg | [5] |

| Melting Point | -75.05 °C (estimate) | [5] |

| Density | 1.05 g/cm³ | [5] |

| Flash Point | 42.4 °C | [5] |

| Refractive Index | 1.4448 | [5] |

| Solubility | Insoluble in water. Soluble in DMSO (slightly, sonicated), water (slightly, heated), and methanol. | [7][8] |

| Vapor Pressure | 8.33 mmHg at 25°C | [5] |

| LogP | 2.63270 | [5] |

Table 2: Spectroscopic Data

| Technique | Data Availability and Key Features | Source |

| ¹³C NMR | Spectra available. | [6] |

| Mass Spectrometry (GC-MS) | Multiple spectra available. Key fragments at m/z 55, 41, 27, 42, 43. | [1][6] |

| Infrared (IR) Spectrum | Data available through the NIST Chemistry WebBook. | [2][3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common approach is the chlorination of an alkene.

Synthesis via Chlorination of 1-Pentene (B89616)

The addition of chlorine (Cl₂) to 1-pentene is a direct method for the synthesis of this compound.[9] This reaction proceeds through a halonium ion intermediate, leading to the anti-addition of the two chlorine atoms.

Reaction Scheme:

CH₃CH₂CH₂CH=CH₂ + Cl₂ → CH₃CH₂CH₂CHClCH₂Cl

Materials:

-

1-Pentene

-

Chlorine gas (Cl₂)

-

An inert solvent such as dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 1-pentene in an equal volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the flask in an ice bath to 0°C.

-

Slowly bubble chlorine gas through the solution while stirring continuously. Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine.

-

Once the reaction is complete (as indicated by a persistent chlorine color), stop the gas flow and allow the mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with water.

-

Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

-

Purify the product by fractional distillation under reduced pressure.

Diagram: Synthesis of this compound from 1-Pentene

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

This compound is a useful intermediate for the synthesis of various organic compounds. Its reactivity is dominated by the two chlorine atoms.

Dehydrochlorination

Treatment of this compound with a strong base can lead to the elimination of HCl to form chloroalkenes. The regioselectivity of this reaction can be controlled by the choice of the base and reaction conditions.

Nucleophilic Substitution

The chlorine atoms in this compound can be displaced by a variety of nucleophiles to introduce new functional groups. This makes it a precursor for the synthesis of diols, diamines, and other difunctionalized pentane derivatives.

Applications in Drug Development

While direct applications in drug molecules are not widely reported, this compound can serve as a building block for creating more complex molecular scaffolds.[8] For instance, it can be used to introduce a five-carbon chain into a larger molecule. Its bifunctional nature allows for the formation of cyclic structures, which are common motifs in pharmacologically active compounds.

Diagram: Reactivity of this compound

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key information regarding this compound. The provided data on its physical and chemical properties, along with detailed synthetic protocols and an overview of its reactivity, should serve as a valuable resource for researchers and scientists. The use of structured tables and diagrams is intended to make this information accessible and easy to digest, thereby facilitating its application in a laboratory setting. As with any chemical reagent, proper safety precautions are paramount when handling this compound.

References

- 1. This compound | C5H10Cl2 | CID 15481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentane, 1,2-dichloro- [webbook.nist.gov]

- 3. Pentane, 1,2-dichloro- [webbook.nist.gov]

- 4. Pentane, 1,2-dichloro- [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. theclinivex.com [theclinivex.com]

- 9. Solved What is the expected major product upon reaction of | Chegg.com [chegg.com]

The Genesis of a Chlorinated Alkane: A Technical History of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloropentane, a halogenated hydrocarbon, has carved a niche in the landscape of organic synthesis and material science. While not as ubiquitous as some of its chlorinated counterparts, its unique structural features and reactivity have made it a subject of academic interest and a precursor in various synthetic pathways. This technical guide delves into the discovery and historical development of this compound, offering a comprehensive overview of its synthesis, key properties, and the evolution of its preparation methods.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a singular, seminal publication. Its discovery is intertwined with the broader exploration of alkane and alkene chlorination in the late 19th and early 20th centuries. Early investigations into the direct chlorination of pentane (B18724) often resulted in a mixture of mono- and polychlorinated isomers, making the isolation and characterization of specific dichlorinated products, such as this compound, a significant challenge.

One of the earliest and most straightforward conceptual pathways to this compound is the direct dichlorination of 1-pentene. The addition of chlorine across the double bond of an alkene was a well-established reaction by the early 20th century, providing a more direct and less ambiguous route to vicinal dihalides compared to the free-radical chlorination of alkanes.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from non-specific halogenation reactions to more controlled and higher-yield methodologies.

Free Radical Chlorination of Pentane

The free radical chlorination of pentane, typically initiated by UV light or heat, represents one of the earliest methods for producing chlorinated pentanes. This method, however, lacks selectivity and produces a complex mixture of monochlorinated, dichlorinated, and higher chlorinated isomers. The separation of this compound from this mixture is challenging due to the similar boiling points of the various isomers.

Experimental Protocol (Illustrative):

A reaction vessel containing n-pentane is subjected to a stream of chlorine gas while being irradiated with ultraviolet light. The reaction temperature is typically maintained at or below room temperature to minimize side reactions. The resulting crude product is a mixture of chloropentanes. Fractional distillation is then employed to separate the different isomers, with the fraction corresponding to the boiling point of this compound being collected. Due to the statistical nature of free radical halogenation, the yield of any single dichlorinated isomer is generally low.

Dichlorination of 1-Pentene

A more direct and selective method for the synthesis of this compound is the electrophilic addition of chlorine to 1-pentene. This reaction proceeds via a cyclic chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms to the double bond.

Experimental Protocol:

1-Pentene is dissolved in an inert solvent, such as carbon tetrachloride or dichloromethane, and cooled in an ice bath. Chlorine gas is then bubbled through the solution until the characteristic color of the alkene has disappeared. The solvent is subsequently removed under reduced pressure to yield crude this compound. This method generally provides good to excellent yields of the desired product with minimal side products.

Caption: Synthesis of this compound from 1-Pentene.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂ |

| Molecular Weight | 141.04 g/mol |

| CAS Number | 1674-33-5 |

| Boiling Point | 148-150 °C |

| Density | 1.076 g/cm³ at 25 °C |

| Refractive Index | 1.446 at 20 °C |

Modern Applications

In contemporary research, this compound serves as a starting material and intermediate in various organic syntheses. Its two chlorine atoms provide reactive sites for nucleophilic substitution and elimination reactions, allowing for the introduction of other functional groups and the construction of more complex molecular architectures. It finds utility in the synthesis of specialized polymers, agrochemicals, and pharmaceutical intermediates.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical relationship between the primary historical synthetic routes to this compound.

Caption: Comparison of synthetic routes to this compound.

Conclusion

The history of this compound mirrors the broader progression of organic chemistry, from the early, less selective reactions to more refined and specific synthetic methods. While its initial discovery was likely a consequence of broad investigations into alkane halogenation, the development of alkene addition reactions provided a more practical and efficient means of its preparation. Today, this compound remains a relevant compound in the toolkit of synthetic chemists, underscoring the enduring importance of fundamental halogenated hydrocarbons in the advancement of chemical science.

An In-depth Technical Guide to 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichloropentane is a chlorinated hydrocarbon with the chemical formula C5H10Cl2.[1][2][3][4][5] It is a colorless to yellow liquid that is less dense than and insoluble in water.[6] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and spectroscopic data, tailored for a technical audience in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C5H10Cl2 | |

| Molecular Weight | 141.04 | g/mol |

| CAS Number | 1674-33-5 | |

| Density | 1.0767 | g/cm³ at 25 °C |

| Boiling Point | 148.3 | °C |

| Melting Point | -75.05 (estimate) | °C |

| Flash Point | 42.4 | °C |

| Refractive Index | 1.4448 | |

| Vapor Pressure | 8.33 | mmHg at 25°C |

Synthesis of this compound

A primary method for the synthesis of this compound is through the electrophilic addition of chlorine (Cl2) to 1-pentene (B89616).[2][7][8] The reaction proceeds via a cyclic chloronium ion intermediate, which is subsequently attacked by a chloride ion.

Experimental Protocol: Chlorination of 1-Pentene

The following is a representative experimental protocol for the synthesis of this compound from 1-pentene.

Materials:

-

1-Pentene

-

Chlorine (Cl2) gas

-

An inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (B109758) (CH2Cl2)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

-

Apparatus for a separation funnel and distillation

Procedure:

-

In a reaction vessel, dissolve 1-pentene in an inert solvent and cool the mixture to 0°C.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is typically exothermic, and the temperature should be maintained at 0-5°C.

-

Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas.

-

Once the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to remove any excess acid, followed by a wash with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent and purify the crude this compound by fractional distillation.

Synthesis Pathway Diagram

Caption: Electrophilic addition of chlorine to 1-pentene.

Spectroscopic Data

Spectroscopic data for this compound is available, which is crucial for its characterization. This includes:

-

Mass Spectrometry (Electron Ionization): Available through the NIST WebBook and PubChem.[1][5]

-

13C NMR Spectra: Data is available in various spectral databases.

Applications

This compound serves as a useful research chemical. It is utilized in the synthesis of other organic compounds, including the preparation of chlorolissoclimide, which has shown anticancer activity.[3] It can also be used to prepare other alkanes such as 3,3-dimethylpentane, 2,2-dimethylpentane, and isopentane.[3]

Safety Information

Dichloropentanes are generally described as clear, colorless to yellow liquids that are flammable.[6] Vapors are heavier than air, and the substance is insoluble in water.[6] It is used as a solvent and in various industrial applications. Proper handling and safety precautions are necessary when working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pentane, 1,2-dichloro- [webbook.nist.gov]

- 5. This compound | C5H10Cl2 | CID 15481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Solved Give the product for the reaction that occurs when | Chegg.com [chegg.com]

Spectroscopic Analysis of 1,2-Dichloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-dichloropentane, a halogenated alkane of interest in various chemical syntheses. The following sections detail its mass spectrometry and nuclear magnetic resonance profiles, along with standardized experimental protocols for data acquisition.

Molecular and Spectroscopic Overview

This compound (C₅H₁₀Cl₂) is a chlorinated derivative of pentane. Understanding its spectroscopic signature is crucial for its identification, characterization, and quantification in experimental research and development.

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂ |

| Molecular Weight | 141.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1674-33-5 |

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile compounds like this compound. The electron ionization (EI) mass spectrum is characterized by a series of fragment ions.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 55 | 99.99 | [C₄H₇]⁺ |

| 41 | 49.40 | [C₃H₅]⁺ |

| 27 | 35.80 | [C₂H₃]⁺ |

| 42 | 31.70 | [C₃H₆]⁺ |

| 43 | 31.00 | [C₃H₇]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in unique chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂Cl) | ~ 50-55 |

| C2 (CHCl) | ~ 65-70 |

| C3 (CH₂) | ~ 30-35 |

| C4 (CH₂) | ~ 20-25 |

| C5 (CH₃) | ~ 10-15 |

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound displays complex multiplets due to spin-spin coupling between adjacent protons.

Table 3: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C1 | ~ 3.6 - 3.8 | Multiplet | 2H |

| H on C2 | ~ 4.0 - 4.2 | Multiplet | 1H |

| H on C3 | ~ 1.7 - 1.9 | Multiplet | 2H |

| H on C4 | ~ 1.4 - 1.6 | Multiplet | 2H |

| H on C5 | ~ 0.9 - 1.1 | Triplet | 3H |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the analysis of this compound using a GC-MS system.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration is 1 mg/mL.

-

Transfer the solution into a clean 2 mL glass GC vial and seal with a septum cap.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 20 to 200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the instrument's software.

-

Process the resulting chromatogram and mass spectra. Identify the peak corresponding to this compound and compare its mass spectrum with a reference library (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for obtaining ¹H and ¹³C NMR spectra of liquid samples like this compound.

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm broadband observe (BBO) probe.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides essential spectroscopic data and standardized protocols for the analysis of this compound. The tabulated mass spectrometry and predicted NMR data serve as a valuable reference for compound identification and characterization. The detailed experimental workflows are intended to ensure reproducible and high-quality data acquisition for researchers in the fields of chemistry and drug development.

References

1,2-Dichloropentane thermodynamic properties

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of this compound (CAS No: 1674-33-5). The information is compiled from various chemical databases and scientific literature. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a halogenated alkane with the molecular formula C₅H₁₀Cl₂.[1] It is a flammable liquid and vapor.[2] While it can be a useful research chemical, for instance in site-selective aliphatic C-H chlorination, its toxicological profile necessitates careful handling.[2][3]

The following tables summarize the key physical and thermochemical properties of this compound. It is critical to note that many of the available thermodynamic values are estimated through computational methods rather than direct experimental measurement.

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₅H₁₀Cl₂ | - | [4] |

| Molecular Weight | 141.04 | g/mol | [3][4] |

| CAS Registry Number | 1674-33-5 | - | [1][4] |

| Density (at 25 °C) | 1.0767 | g/cm³ | [3] |

| Boiling Point | 148.3 | °C | [3] |

| Melting Point | -75.05 (Estimated) | °C | [3][4] |

| Flash Point | 42.4 | °C | [3][4] |

| Refractive Index | 1.4448 | - | [3][4] |

| Vapor Pressure (at 25°C) | 8.33 | mmHg | [3][4] |

Table 2: Estimated Thermodynamic Properties of this compound

| Property | Value | Unit | Source & Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -35.08 | kJ/mol | [5] (Joback Calculated) |

| Enthalpy of Formation (ΔfH°gas) | Not Available | kJ/mol | - |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | J/mol·K | - |

| Standard Molar Entropy (S°) | Not Available | J/mol·K | - |

Note: The lack of experimentally determined values for key thermodynamic properties like enthalpy of formation and heat capacity in readily available literature highlights a data gap for this specific compound. Researchers requiring high-precision data would need to perform direct experimental measurements.

Biological Context and Toxicological Profile

For professionals in drug development, understanding the biological activity and toxicology of a compound is paramount. A search of available scientific literature reveals no evidence of this compound being involved in any known biological signaling pathways. Its utility is primarily as a chemical intermediate or research chemical.[3]

However, it is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a flammable liquid that is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[2] Due to its toxicological profile, it should be handled with appropriate safety precautions in a well-ventilated area.[6]

Experimental Protocols for Thermodynamic Property Determination

While specific, detailed experimental protocols for this compound are not available in the surveyed literature, this section describes a general methodology for determining key thermodynamic properties of dichlorinated alkanes, based on published research for similar compounds like 1,5-dichloropentane.[7]

Determination of Isobaric Molar Heat Capacity (Cp,m)

The isobaric molar heat capacity can be determined using a differential scanning calorimeter (DSC).

Methodology:

-

Calibration: The DSC instrument (e.g., a micro DSC II calorimeter) is calibrated using substances with well-established heat capacities, such as 1-butanol (B46404) and heptane.[7]

-

Sample Preparation: A precise quantity of high-purity, degassed this compound is weighed and hermetically sealed in a sample crucible. An identical empty crucible is used as a reference.

-

Measurement: The sample and reference crucibles are subjected to a controlled temperature program, for example, a scanning rate of 0.25 K·min⁻¹ over the desired temperature range (e.g., 283.15 K to 323.15 K).[7]

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the scan.

-

Calculation: The isobaric heat capacity per unit volume is determined from the heat flow data. This value is then converted to the isobaric molar heat capacity (Cp,m) using the molar mass and experimentally determined density of the compound.[7]

Determination of Density (ρ)

Density is a fundamental property required for the calculation of other thermodynamic parameters.

Methodology:

-

Instrumentation: A vibrating tube densimeter (e.g., Anton-Paar DSA-48) is used for high-precision density measurements.[7]

-

Calibration: The densimeter is calibrated using two fluids with accurately known densities, such as dry air and ultrapure water, at atmospheric pressure and the desired temperature.

-

Measurement: The sample of this compound is injected into the oscillating U-tube. The instrument measures the period of oscillation of the tube, which is directly related to the density of the fluid inside.

-

Temperature Control: Measurements are performed across a range of temperatures (e.g., 278.15 K to 328.15 K) with precise temperature control.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a thermodynamic property, such as heat capacity.

Caption: General workflow for determining molar heat capacity using Differential Scanning Calorimetry (DSC).

References

- 1. Pentane, 1,2-dichloro- [webbook.nist.gov]

- 2. This compound | C5H10Cl2 | CID 15481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. Pentane, 1,2-dichloro- (CAS 1674-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. airgas.com [airgas.com]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Chirality of 1,2-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemical properties of 1,2-dichloropentane. Due to the presence of two chiral centers, this molecule exists as a set of stereoisomers with distinct spatial arrangements and potential differences in biological activity. This document details the stereoisomerism of this compound, presents its physicochemical properties, outlines experimental protocols for its synthesis and separation, and discusses analytical techniques for stereochemical characterization. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Chirality of this compound

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. The molecule possesses two stereogenic centers at carbon atoms 1 and 2, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Understanding the three-dimensional structure of these isomers is crucial, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.

The four stereoisomers of this compound are:

-

(1R, 2R)-1,2-dichloropentane

-

(1S, 2S)-1,2-dichloropentane

-

(1R, 2S)-1,2-dichloropentane

-

(1S, 2R)-1,2-dichloropentane

The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between any other pairing of isomers is diastereomeric. Unlike molecules with identical substituents on the chiral centers, this compound does not have a meso form.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Cl₂ | [1][2] |

| Molecular Weight | 141.04 g/mol | [1][3] |

| Boiling Point (racemic mixture) | 148.3 °C at 760 mmHg | [4] |

| Density (racemic mixture) | 1.0767 g/cm³ at 25 °C | [4] |

| Refractive Index (racemic mixture) | 1.4448 | [4] |

| Specific Optical Rotation [α]ᴅ | Data not available for individual enantiomers |

Experimental Protocols

Stereoselective Synthesis

The enantioselective synthesis of vicinal dichlorides such as this compound can be approached through several strategies. One common method involves the asymmetric dihydroxylation of an alkene precursor, followed by conversion of the resulting chiral diol to the dichloride.

Protocol: Sharpless Asymmetric Dihydroxylation of 1-Pentene (B89616) and Subsequent Dichlorination

This protocol outlines a general procedure for the synthesis of an enantiomerically enriched diol from 1-pentene, which can then be converted to the corresponding this compound.

Materials:

-

1-Pentene

-

AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol)

-

Water

-

Methanesulfonyl chloride

-

Triethylamine

-

Lithium chloride

-

Sodium sulfite (B76179)

-

Magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

Asymmetric Dihydroxylation:

-

In a round-bottom flask, dissolve AD-mix-β (or AD-mix-α) in a 1:1 mixture of tert-butanol and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-pentene to the stirred mixture.

-

Stir the reaction vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding solid sodium sulfite and stirring for one hour.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral 1,2-pentanediol.

-

-

Conversion to Dichloride:

-

Dissolve the crude diol in dichloromethane and cool to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the mixture at 0 °C for one hour and then at room temperature for four hours.

-

Add a solution of lithium chloride in dimethylformamide.